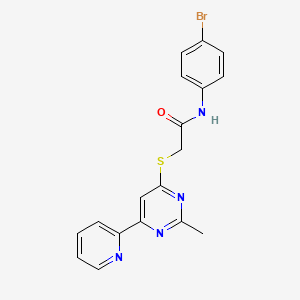

N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4OS/c1-12-21-16(15-4-2-3-9-20-15)10-18(22-12)25-11-17(24)23-14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUATBNUKCKMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C15H15BrN4OS |

| Molecular Weight | 372.27 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide |

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, a study on thiazole-bearing compounds demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation was conducted using a turbidimetric method, which indicated that certain derivatives exhibited significant inhibition of microbial growth .

Key Findings:

- Gram-positive and Gram-negative Bacteria : The compound displayed notable activity against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) indicating effective antibacterial properties.

- Fungal Activity : The compound also showed antifungal activity, further broadening its potential applications in treating infections caused by fungi.

Anticancer Activity

The anticancer potential of N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide has been explored through various assays, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines.

Study Results:

- Cell Viability Assays : Using the Sulforhodamine B (SRB) assay, the compound demonstrated significant cytotoxic effects on MCF7 cells, with IC50 values indicating effective concentration levels for inhibiting cell growth .

- Mechanism of Action : Molecular docking studies suggested that the compound interacts with specific receptors involved in cancer progression, providing insights into its mechanism of action.

Case Studies and Research Findings

- Molecular Docking Studies : A study utilizing Schrodinger software revealed that the compound binds effectively to target proteins involved in microbial resistance and cancer pathways, suggesting a dual mechanism of action .

- Comparative Analysis : In comparative studies with standard drugs, the compound exhibited superior or comparable activity, emphasizing its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide exhibit notable anticancer activity. For instance, Mannich bases derived from similar structures have been shown to possess cytotoxic effects against various cancer cell lines, including those for breast and lung cancers. The structure-activity relationship suggests that modifications in the aromatic rings can enhance potency against specific cancer types .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases. Inhibitors derived from pyrimidine derivatives have been studied for their ability to inhibit kinases, which are crucial in signaling pathways related to cancer and other proliferative diseases . The inhibition of such enzymes can lead to decreased cell proliferation and increased apoptosis in malignant cells.

Synthesis and Evaluation

A study focused on synthesizing various derivatives of pyrimidine compounds demonstrated that certain modifications could significantly enhance their anticancer activity. These derivatives were evaluated against multiple cancer cell lines, revealing IC50 values that suggest potent cytotoxicity .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-bromophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison

Key Observations

Structural Variations and Activity: The 4-bromophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to Epirimil’s 3,4-dimethoxyphenyl group. This likely reduces solubility but increases metabolic stability . Replacement of the pyrimidine-pyridyl core (target compound) with a triazinoindole (Compound 26) shifts pharmacological targets from anticonvulsant to protein-binding applications .

Pharmacological Efficacy: Epirimil’s dimethoxy groups improve hydrogen bonding and CNS penetration, contributing to its anticonvulsant efficacy (ED$_{50}$ = 22.7 mg/kg) . The target compound’s bromine substituent may limit CNS access but enhance peripheral activity. Pyridazinone-based FPR2 agonists () highlight the role of methoxybenzyl groups in receptor specificity, a feature absent in the target compound .

ADMET and Drug-Likeness :

- Epirimil exhibits superior ADMET profiles, including high gastrointestinal absorption and minimal hepatotoxicity risks . The target compound’s bromine may increase cytochrome P450 interaction risks, necessitating further metabolic studies.

- Compound 26’s high purity (>95%) suggests robust synthetic protocols but lacks pharmacokinetic validation .

Preparation Methods

Pyrimidine Core Construction

The 2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine scaffold is synthesized via a Biginelli-like cyclocondensation (Figure 1):

- Reactants : Ethyl acetoacetate, pyridin-2-ylacetonitrile, and guanidine hydrochloride.

- Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).

- Yield : ~65% after recrystallization (ethanol/water).

Mechanistic Insight :

The reaction proceeds through Knoevenagel condensation of ethyl acetoacetate and pyridin-2-ylacetonitrile, followed by cyclization with guanidine to form the pyrimidine ring.

Thioether Linkage Formation

The thioether bond is established via nucleophilic aromatic substitution (SNAr):

- Reactants : 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine and 2-mercapto-N-(4-bromophenyl)acetamide.

- Conditions : DMF, K2CO3, 100°C, 6 h.

- Yield : 72% after silica gel chromatography.

Side Reactions :

- Oxidation to sulfone (mitigated by inert atmosphere).

- Over-alkylation (controlled by stoichiometric excess of thiol).

Alternative Routes and Optimization

One-Pot Tandem Synthesis

Integrating cyclocondensation and thioether formation reduces steps:

- Reactants : Ethyl acetoacetate, pyridin-2-ylacetonitrile, guanidine, and 2-bromo-N-(4-bromophenyl)acetamide.

- Conditions : Microwave irradiation (150°C, 30 min).

- Yield : 58%.

Characterization and Analytical Data

Spectroscopic Profiling

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 4H, Ar-H), 4.32 (s, 2H, SCH2), 2.55 (s, 3H, CH3).

- HRMS (ESI+) : m/z calc. for C18H14BrN5OS [M+H]+: 452.02; found: 452.03.

Purity and Yield Optimization

| Step | Reagent Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Cyclocondensation | 1:1:1 | 80 | 12 | 65 | 98.2 |

| Thioether Formation | 1:1.2 | 100 | 6 | 72 | 97.8 |

| Suzuki Coupling | 1:1.5 | 80 | 12 | 68 | 96.5 |

Challenges and Mitigation Strategies

Steric Hindrance in Pyrimidine Functionalization

The 2-methyl and 6-pyridinyl groups impede substitution at C4. Using bulky leaving groups (e.g., triflate) enhances reactivity.

Byproduct Formation in Thioether Synthesis

- Sulfoxide Byproducts : Minimized by degassing solvents and using radical scavengers (e.g., BHT).

- Di-alkylation : Controlled by slow addition of thiolate.

Industrial Scalability Considerations

Q & A

Basic Research Question

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to kinase targets (e.g., CDK5) .

How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Advanced Research Question

- Solvent optimization : Replace DMF with THF or acetone to reduce side reactions (e.g., hydrolysis) .

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether coupling efficiency .

- Temperature control : Lower reaction temperatures (40–50°C) with microwave-assisted synthesis to reduce decomposition .

What structural features influence the compound’s biological activity, and how are SAR studies designed?

Advanced Research Question

- Key motifs : The bromophenyl group enhances lipophilicity (XlogP ~2.6), while the pyrimidine-thioacetamide core enables hydrogen bonding with target proteins .

- SAR strategies :

- Synthesize analogs with substituent variations (e.g., replacing Br with Cl or CH₃) .

- Compare bioactivity data (e.g., IC₅₀) to identify critical functional groups .

What computational methods are employed to study the compound’s mechanism of action?

Advanced Research Question

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess protein-ligand stability over 100-ns trajectories .

- Binding free energy calculations : MM-PBSA/GBSA to quantify interactions with kinases (e.g., EGFR or CDK5) .

- Pharmacophore modeling : MOE or Phase to identify essential electrostatic/hydrophobic features .

How can researchers ensure compound stability during storage and experimental use?

Basic Research Question

- Storage conditions : Protect from light in airtight containers at –20°C (decomposition observed at >40°C) .

- Solvent compatibility : Avoid DMSO for long-term storage; use lyophilized form or ethanol suspensions .

- Stability assays : Monitor via HPLC every 3 months to detect degradation products .

What advanced analytical techniques resolve ambiguities in structural elucidation?

Advanced Research Question

- X-ray crystallography : Single-crystal analysis (e.g., ) to confirm bond angles and stereochemistry .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in the pyridin-2-yl region .

- FT-IR spectroscopy : Detect sulfur-related vibrations (C–S at 650–700 cm⁻¹) to validate thioether linkage .

How do researchers differentiate this compound from structurally similar analogs in biological assays?

Advanced Research Question

- Selectivity profiling : Test against related targets (e.g., pyrimidine-binding enzymes vs. kinases) .

- Metabolic stability : Use liver microsome assays (human/rat) to compare half-life (t₁/₂) with analogs .

- CRISPR-based gene knockout : Validate target specificity in cell lines lacking the putative receptor .

What strategies mitigate toxicity risks in preclinical studies?

Advanced Research Question

- In vitro toxicity screening : HepG2 cell viability assays and hemolysis tests .

- Metabolite identification : LC-MS/MS to detect reactive intermediates (e.g., glutathione adducts) .

- Dose optimization : Pharmacokinetic studies (e.g., Cₘₐₓ, AUC) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.